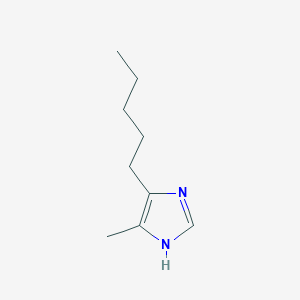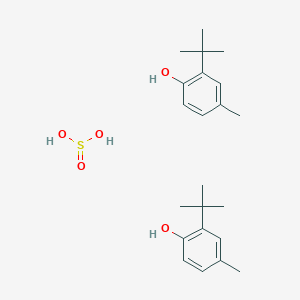
2-Tert-butyl-4-methylphenol;sulfurous acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Tert-butyl-4-methylphenol, also known as 2-tert-Butyl-p-cresol, is an organic compound with the molecular formula C11H16O. It is a phenolic compound characterized by a tert-butyl group and a methyl group attached to a benzene ring. Sulfurous acid, on the other hand, is a chemical compound with the formula H2SO3. It is a weak and unstable acid formed by dissolving sulfur dioxide in water. The combination of these two compounds can lead to various chemical reactions and applications in different fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Tert-butyl-4-methylphenol can be synthesized through the alkylation of p-cresol with isobutylene in the presence of an acid catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 50°C to 100°C. The process involves the formation of a carbocation intermediate, which then reacts with p-cresol to form the desired product .
Industrial Production Methods
In industrial settings, 2-Tert-butyl-4-methylphenol is produced using similar alkylation methods but on a larger scale. The reaction is carried out in continuous flow reactors to ensure high yield and efficiency. The product is then purified through distillation and crystallization to obtain a high-purity compound .
Análisis De Reacciones Químicas
Types of Reactions
2-Tert-butyl-4-methylphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert it into corresponding alcohols.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly used.
Major Products
The major products formed from these reactions include quinones, alcohols, and various substituted phenols, depending on the reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-Tert-butyl-4-methylphenol has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Tert-butyl-4-methylphenol involves its ability to donate hydrogen atoms, thereby neutralizing free radicals and preventing oxidative damage. This antioxidant property is attributed to the presence of the phenolic hydroxyl group, which can easily donate a hydrogen atom to reactive oxygen species (ROS). The molecular targets include cellular membranes, proteins, and nucleic acids, where it helps to maintain structural integrity and function .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol (BHT): Another phenolic antioxidant with similar properties but with two tert-butyl groups.
2-tert-Butyl-5-methylphenol: A structural isomer with the tert-butyl group in a different position.
2,6-Di-tert-butylphenol: Lacks the methyl group but has two tert-butyl groups.
Uniqueness
2-Tert-butyl-4-methylphenol is unique due to its specific substitution pattern, which provides a balance between steric hindrance and reactivity. This makes it particularly effective as an antioxidant and stabilizer in various applications .
Propiedades
Número CAS |
116200-77-2 |
|---|---|
Fórmula molecular |
C22H34O5S |
Peso molecular |
410.6 g/mol |
Nombre IUPAC |
2-tert-butyl-4-methylphenol;sulfurous acid |
InChI |
InChI=1S/2C11H16O.H2O3S/c2*1-8-5-6-10(12)9(7-8)11(2,3)4;1-4(2)3/h2*5-7,12H,1-4H3;(H2,1,2,3) |
Clave InChI |
KYWFDJYNFDJMIW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)O)C(C)(C)C.CC1=CC(=C(C=C1)O)C(C)(C)C.OS(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



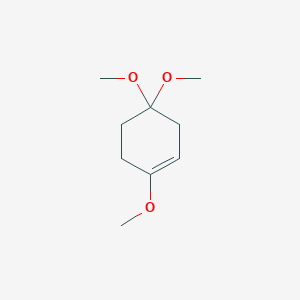
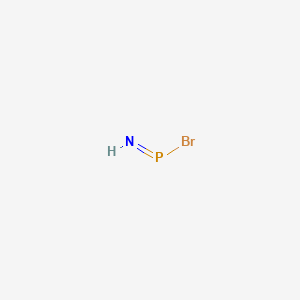
![1-[(But-3-en-1-yl)oxy]-2,3,4,5,6-pentafluorobenzene](/img/structure/B14294498.png)

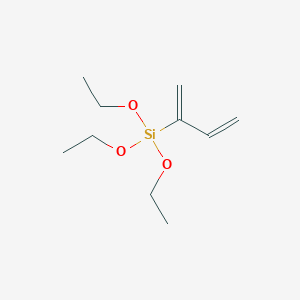

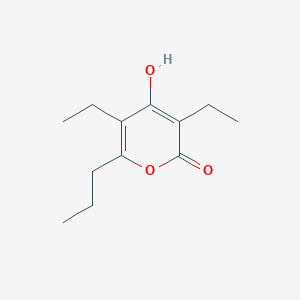
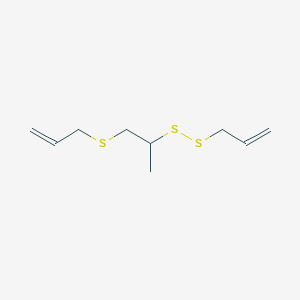
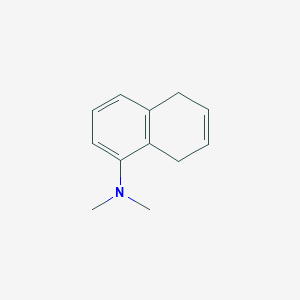
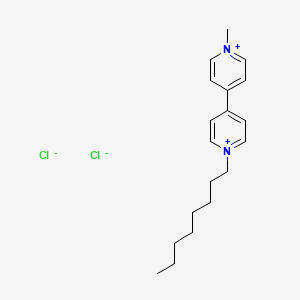

![Ethanamine, N,N-dimethyl-2-[(1-phenylethenyl)oxy]-](/img/structure/B14294540.png)
